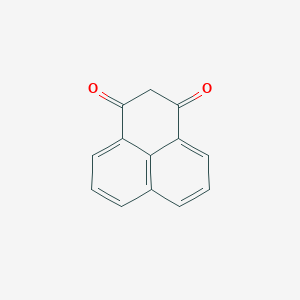

1H-Phenalene-1,3(2H)-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

phenalene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2/c14-11-7-12(15)10-6-2-4-8-3-1-5-9(11)13(8)10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZCFZARCVFOBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50973775 | |

| Record name | 1H-Phenalene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5821-59-0 | |

| Record name | 1H-Phenalene-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5821-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Phenalene-1,3(2H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005821590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5821-59-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC87590 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Phenalene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-phenalene-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1H-Phenalene-1,3(2H)-dione from Phenalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1H-Phenalene-1,3(2H)-dione, a valuable tricyclic ketone, from its parent hydrocarbon, phenalene. The primary synthetic route involves the oxidation of the benzylic methylene groups of the phenalene ring system. This document details the experimental protocols for the most common oxidative methods, presents quantitative data in a structured format, and includes diagrams to illustrate the synthesis workflow.

Introduction

This compound is a significant molecule in medicinal chemistry and materials science due to its unique electronic and structural properties. Its synthesis from phenalene is a key transformation that enables the development of various derivatives with potential therapeutic applications. The most established methods for this conversion rely on strong oxidizing agents, with potassium permanganate and chromium trioxide being the most frequently employed.

Experimental Protocols

This section outlines the detailed experimental procedures for the synthesis of this compound from phenalene using two primary oxidation methods.

Method 1: Oxidation with Potassium Permanganate

This traditional method utilizes the strong oxidizing power of potassium permanganate in an acidic medium to convert phenalene to the desired dione.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a suspension of phenalene in a suitable acidic medium (e.g., aqueous sulfuric acid) is prepared.

-

Potassium permanganate (KMnO₄) is added portion-wise to the stirred suspension. The reaction is exothermic and the rate of addition should be controlled to maintain a manageable reaction temperature.

-

After the complete addition of potassium permanganate, the reaction mixture is heated to reflux for several hours to ensure the completion of the oxidation.

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess permanganate and manganese dioxide are quenched by the addition of a suitable reducing agent (e.g., sodium bisulfite) until the solution becomes colorless.

-

The crude product is then extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude solid is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.

Method 2: Oxidation with Chromium Trioxide (Jones Oxidation)

This method employs Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, for the oxidation of phenalene.

Procedure:

-

Phenalene is dissolved in acetone in a round-bottom flask equipped with a dropping funnel and a stirrer, and the solution is cooled in an ice bath.

-

Jones reagent (a solution of CrO₃ in H₂SO₄ and water) is added dropwise to the stirred solution of phenalene, maintaining the temperature below a certain threshold to control the reaction.[1]

-

The addition is continued until a persistent orange color indicates the presence of excess oxidizing agent.

-

The reaction is stirred for an additional period at room temperature to ensure complete conversion.

-

The excess Jones reagent is quenched by the addition of isopropyl alcohol until the orange color disappears.

-

The reaction mixture is then neutralized with a base, such as sodium bicarbonate.[1]

-

The mixture is filtered to remove chromium salts, and the filtrate is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent evaporated to yield the crude product, which is then purified by chromatography or recrystallization.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Potassium Permanganate Oxidation | Chromium Trioxide (Jones) Oxidation |

| Typical Yield | Moderate to Good | Good to Excellent |

| Reaction Time | Several hours[2] | Typically shorter than KMnO₄ method |

| Reaction Temperature | Reflux | 0°C to Room Temperature |

| Purification Method | Column Chromatography/Recrystallization | Column Chromatography/Recrystallization |

Spectroscopic Data for this compound:

While detailed spectroscopic data for the parent this compound is not extensively documented in readily available literature, the characteristic signals for its derivatives can be extrapolated. For instance, the ¹³C NMR spectrum of derivatives typically shows the carbonyl carbons of the dione moiety at a downfield chemical shift.[2] The aromatic protons in the ¹H NMR spectrum of derivatives appear in the characteristic aromatic region.[2]

Synthesis Workflow and Signaling Pathway Diagrams

To visually represent the synthesis process, the following diagrams have been generated using Graphviz (DOT language).

Caption: A flowchart illustrating the general synthetic workflow from phenalene to pure this compound.

Caption: A diagram showing the relationship between the starting material, oxidizing agents, and the final product.

Conclusion

The synthesis of this compound from phenalene is a fundamental transformation that is most effectively achieved through oxidation. This guide has provided detailed experimental protocols for the potassium permanganate and chromium trioxide methods, along with a summary of quantitative data and visual representations of the synthetic workflow. Researchers and professionals in drug development can utilize this information to efficiently synthesize this important compound and its derivatives for further investigation and application. It is important to note that while these methods are well-established, optimization of reaction conditions may be necessary to achieve the desired yields and purity for specific applications.

References

Spectroscopic and Synthetic Profile of 1H-Phenalene-1,3(2H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 1H-Phenalene-1,3(2H)-dione, a tricyclic dicarbonyl compound that serves as a valuable scaffold in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for the parent compound, this guide presents expected spectroscopic data based on the analysis of its derivatives and fundamental principles of spectroscopy. Detailed experimental protocols for acquiring such data are also provided.

Spectroscopic Data

The spectroscopic signature of this compound is characterized by its aromatic phenalene core and the two carbonyl groups. The data presented below are typical values observed for this class of compounds and are intended to serve as a reference for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound and its derivatives. The expected chemical shifts in ¹H and ¹³C NMR are summarized below.

Table 1: Expected ¹H NMR Spectroscopic Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 7.5 - 8.5 | Multiplet |

| Methylene CH ₂ | ~3.6 | Singlet |

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound

| Carbon Atoms | Expected Chemical Shift (δ, ppm) |

| Carbonyl C=O | 190 - 205 |

| Aromatic C | 125 - 145 |

| Methylene C H₂ | ~45 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are detailed in the table below.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (carbonyl) stretch | 1680 - 1720 | Strong |

| C=C (aromatic) stretch | 1580 - 1620 | Medium-Strong |

| C-H (aromatic) stretch | 3000 - 3100 | Medium |

| C-H (aliphatic) stretch | 2850 - 2960 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₈O₂ |

| Molecular Weight | 196.21 g/mol |

| [M]+• (Molecular Ion) | m/z 196 |

| [M+H]⁺ | m/z 197 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended π-conjugation of the phenalene system results in characteristic electronic transitions in the UV-Vis region.

Table 5: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Solvent | Expected λmax (nm) |

| Hexane | ~340, ~250 |

| Ethanol | ~350, ~255 |

Chemical Properties and Equilibria

A significant chemical feature of this compound is its existence in a tautomeric equilibrium between the diketo and enol forms. This equilibrium is influenced by the solvent and the presence of substituents. The enol form is often stabilized by intramolecular hydrogen bonding and extended conjugation.

An In-depth Technical Guide to 1H-Phenalene-1,3(2H)-dione (CAS: 5821-59-0)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1H-Phenalene-1,3(2H)-dione, a tricyclic aromatic ketone with significant potential in medicinal chemistry and materials science. It serves as a core scaffold for a variety of synthetic derivatives and is of interest for its unique electronic and reactive properties.[1][2] This guide consolidates available physicochemical data, spectroscopic information, synthetic methodologies, and the known biological context of the broader phenalenone class.

Compound Identification and Properties

This compound is an organic compound featuring a peri-fused tricyclic ring system derived from phenalene, with two carbonyl groups at the 1 and 3 positions.[1][2] This structure contributes to its notable reactivity and potential as a precursor for more complex molecules.[2]

Table 1: General Properties of this compound

| Identifier | Value |

|---|---|

| CAS Number | 5821-59-0[1][2][3] |

| Molecular Formula | C₁₃H₈O₂[2][3][4] |

| Molecular Weight | 196.20 g/mol [1][5] |

| Common Synonyms | peri-Naphthindan-1,3-dione, Perinaphthindan-1,3-dione, 2,3-Dihydro-1H-phenalene-1,3-dione[2][5][6] |

| InChI Key | VTZCFZARCVFOBV-UHFFFAOYSA-N[1][2] |

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 265 °C (decomposition) | [3] |

| Boiling Point | 394.1 °C at 760 mmHg | [3] |

| Density | 1.347 g/cm³ | [3] |

| Flash Point | 147.7 °C | [3] |

| LogP | 2.60890 | [3] |

| Topological Polar Surface Area | 34.1 Ų | [4][5] |

| Refractive Index | 1.703 |[3] |

Synthesis and Reactivity

The synthesis of the this compound core can be achieved through several strategic pathways, primarily involving the modification of existing polycyclic aromatic hydrocarbons.

Key synthetic strategies include the direct oxidation of phenalene and the intramolecular cyclization of naphthalene precursors.[1] The oxidation of phenalene's benzylic methylene groups is a primary method, utilizing strong oxidizing agents.[1] Alternatively, Friedel-Crafts acylation provides a route to construct the tricyclic system from naphthalene derivatives.[1]

Caption: Primary synthetic routes to the this compound core.

Protocol 1: Oxidation of Phenalene with Potassium Permanganate (General Method)

This protocol is a representative methodology based on established chemical principles for the oxidation of phenalene.[1] Researchers should optimize specific conditions such as solvent, temperature, and reaction time.

-

Dissolution: Dissolve phenalene in a suitable acidic medium (e.g., glacial acetic acid).

-

Reagent Addition: Slowly add a solution of potassium permanganate (KMnO₄) to the phenalene solution. The reaction is exothermic and should be controlled with appropriate cooling.

-

Reflux: Heat the reaction mixture to reflux for several hours to ensure complete oxidation. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching: After completion, cool the mixture to room temperature and quench the excess KMnO₄ with a suitable reducing agent (e.g., sodium bisulfite solution) until the purple color disappears.

-

Extraction: Extract the product from the aqueous mixture using an appropriate organic solvent (e.g., dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization to yield this compound.

The dione functionality makes the compound susceptible to various chemical transformations. The carbonyl groups are electrophilic and can undergo nucleophilic attack.[2] The system can also participate in redox reactions and electrophilic aromatic substitution on the phenalenone ring.[1][2]

Caption: General reactivity of the this compound scaffold.

Spectroscopic and Structural Data

Spectroscopic analysis is crucial for the characterization of the phenalenone core and its derivatives. The extended π-conjugated system results in distinct spectral features.[1]

Table 3: Spectroscopic Data

| Technique | Observation |

|---|---|

| ¹H & ¹³C NMR | For derivatives, signals for aromatic protons of the phenalene core are typical. Carbonyl carbons of the dione moiety are generally observed at downfield chemical shifts in ¹³C NMR spectra.[1] Specific data for the parent compound is not readily available. |

| UV-Vis | The extended π-system leads to characteristic absorption bands. For a representative derivative, λmax shows a red shift with increasing solvent polarity: Cyclohexane (395 nm), Dichloromethane (410 nm), Acetonitrile (405 nm), Methanol (415 nm).[1] |

| Mass Spec. | GC-MS data is noted as available in databases, though specific spectra for the parent dione are not present in the immediate search results.[5] |

| IR | Data for the parent dione is not specified, but derivatives show characteristic C=O and C=C stretching frequencies.[7] |

While crystal structure data for the parent compound is not detailed in the provided results, analysis of a derivative, 2-(4-hydroxyphenyl)-1H-phenalene-1,3(2H)-dione, reveals important structural characteristics. It exists in the enol form in the solid state, a preference attributed to extensive resonance stabilization from the large tricyclic core.[1] This planarity facilitates π-electron delocalization across the molecule.[1]

Table 4: Crystallographic Data for a Representative Derivative Data for 2-(4-hydroxyphenyl)-1H-phenalene-1,3(2H)-dione[1]

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 12.456(5) |

| c (Å) | 11.789(4) |

| β (°) | 109.87(3) |

| Volume (ų) | 1401.1(9) |

| Z | 4 |

Biological Activity and Potential Applications

The phenalenone skeleton is found in numerous natural products, particularly from fungal sources, that exhibit diverse biological activities.[1] While specific bioactivity data for this compound is limited, the broader class of phenalenones has demonstrated antifungal and anticancer properties.[7]

A significant area of interest is the use of the phenalenone core as a photosensitizer.[1] Upon irradiation, particularly with blue light, phenalenones can efficiently generate singlet oxygen, a highly reactive species capable of inducing oxidative stress and cell death.[1][7] This mechanism is the foundation of Type-II photodynamic therapy (PDT), a promising modality for cancer treatment and antimicrobial applications.

Caption: Mechanism of action for phenalenones in photodynamic therapy (PDT).

Disclaimer: This document is intended for research and informational purposes only. All laboratory work should be conducted with appropriate safety precautions. Data has been compiled from publicly available sources and should be verified independently.

References

- 1. This compound | 5821-59-0 | Benchchem [benchchem.com]

- 2. CAS 5821-59-0: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | C13H8O2 | CID 79896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BioOrganics [bioorganics.biz]

- 7. pubs.acs.org [pubs.acs.org]

Tautomeric Landscape of 1H-Phenalene-1,3(2H)-dione Derivatives: An In-depth Technical Guide

Abstract: The phenomenon of tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, is of paramount importance in medicinal chemistry and materials science. For derivatives of 1H-phenalene-1,3(2H)-dione, a peri-fused tricyclic system, the keto-enol tautomeric equilibrium dictates their electronic properties, reactivity, and biological activity. This guide provides a comprehensive technical overview of the tautomerism in these compounds, detailing the structural factors that govern the equilibrium and the experimental protocols used for its characterization. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile molecular scaffold.

Introduction to Tautomerism in 1,3-Dicarbonyl Systems

1,3-Dicarbonyl compounds, a cornerstone functional group in organic chemistry, exhibit a classic form of proton tautomerism known as keto-enol tautomerism.[1] This equilibrium involves the migration of a proton and the shifting of a double bond, resulting in two distinct forms: a diketone and an enol. The position of this equilibrium is sensitive to a variety of factors, including the molecular structure, the electronic nature of substituents, and the solvent environment.[2][3]

For most simple acyclic 1,3-dicarbonyls, the keto form is predominant. However, in cyclic systems and those with extended conjugation, the enol form can be significantly stabilized. Derivatives of this compound represent a unique case where the enol tautomer is often the favored species.

The Keto-Enol Equilibrium in this compound

The tautomeric equilibrium for this compound derivatives involves the interconversion between the diketo form and the hydroxy-phenalenone (enol) form.

Unlike smaller cyclic systems such as 1,3-indandione, where the diketo form often predominates, the extensive resonance stabilization afforded by the large, planar phenalene core strongly favors the enol tautomer in this compound derivatives.[4] This preference is further enhanced by the formation of a stable six-membered ring via an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.[4]

Experimental Methodologies for Tautomer Characterization

Determining the position of the tautomeric equilibrium requires a combination of spectroscopic and analytical techniques. Each method provides unique insights into the molecular structure in solution or the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for quantifying tautomeric ratios in solution, as the keto-enol interconversion is typically slow on the NMR timescale.[5][6]

Experimental Protocol:

-

Sample Preparation: Dissolve an accurately weighed sample (5-10 mg) of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[6] The choice of solvent is critical, as it can influence the equilibrium position.[2][7]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For quantitative ¹H NMR, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation and accurate integration.

-

Data Analysis: Identify the characteristic signals for each tautomer. The diketo form will show a signal for the C(2)-H₂ protons (typically δ 3-4 ppm), while the enol form will exhibit a characteristic enolic OH proton signal (often broad, δ > 10 ppm) and the absence of the C(2)-H₂ signal.[5] The tautomeric ratio (K = [enol]/[keto]) is calculated by integrating the distinct signals corresponding to each form.[3]

Table 1: Representative NMR Chemical Shifts (δ) for Tautomers

| Nucleus | Diketo Form | Enol Form |

|---|---|---|

| ¹H NMR | ||

| C(2)-H ₂ | ~3.5 - 4.5 ppm | Absent |

| Enolic OH | Absent | ~12 - 16 ppm (broad) |

| Aromatic H | ~7.5 - 8.5 ppm | ~7.5 - 9.0 ppm |

| ¹³C NMR | ||

| C (2) | ~40 - 50 ppm | ~100 - 110 ppm |

| C =O (C1, C3) | ~190 - 200 ppm | ~180 - 195 ppm |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in each tautomer.[8][9] While quantitative analysis can be challenging, it provides clear qualitative evidence for the presence of keto and/or enol forms.[10]

Experimental Protocol:

-

Sample Preparation: Prepare the sample using an appropriate method. For solid-state analysis, use the KBr pellet technique or Attenuated Total Reflectance (ATR). For solution-state analysis, use a suitable IR-transparent solvent and cell.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Analyze the spectrum for characteristic absorption bands. A strong absorption around 1700 cm⁻¹ is indicative of the C=O stretching vibration in the keto form.[8] The enol form is characterized by a broad O-H stretching band (3200-3500 cm⁻¹) and a C=C stretching vibration band around 1600 cm⁻¹.[8][11]

Table 2: Characteristic IR Absorption Bands (cm⁻¹) for Tautomers

| Functional Group | Vibration Mode | Diketo Form | Enol Form |

|---|---|---|---|

| C=O | Stretch | ~1710 & ~1680 | ~1650 (H-bonded) |

| O-H | Stretch | Absent | 3200 - 3500 (broad) |

| C=C | Stretch | (Aromatic) | ~1600 (Enolic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is highly sensitive to the electronic structure of molecules. The extended π-conjugated system of the enol tautomer results in a significant bathochromic (red) shift in its maximum absorption wavelength (λ_max) compared to the less conjugated keto form.[4][12]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., hexane, ethanol, acetonitrile). Prepare a series of solutions of known concentrations if quantitative analysis is intended.

-

Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm) using a spectrophotometer.

-

Data Analysis: The enol form, with its larger conjugated system, will typically display a strong absorption band at a longer wavelength.[13] By comparing the observed molar extinction coefficient with a reference value for the pure enol form, the percentage of enolization can be estimated.[12]

Table 3: Representative UV-Vis Absorption Maxima (λ_max)

| Tautomer | Electronic Transition | Expected λ_max Range |

|---|---|---|

| Diketo Form | n → π* | ~280 - 320 nm |

| Enol Form | π → π* | > 350 nm |

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state.[14] It is the definitive method for determining which tautomer is present in the crystal lattice.

Experimental Protocol:

-

Crystal Growth: Grow single crystals of the derivative suitable for diffraction. This is often the most challenging step and may involve techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.

-

Structure Solution and Refinement: Process the diffraction data to generate an electron density map.[14] Solve the structure to determine atomic positions and refine the model to obtain precise bond lengths and angles. The resulting structure will unequivocally show the location of all atoms, confirming the tautomeric form.

For example, crystallographic studies on 2-(4-hydroxyphenyl)-1H-phenalene-1,3(2H)-dione have definitively shown that it exists exclusively in the enol form in the solid state, with a planar geometry stabilized by an intramolecular hydrogen bond.[4]

General Experimental Workflow

The characterization of a novel this compound derivative typically follows a structured workflow to elucidate its tautomeric properties.

Conclusion

The tautomeric equilibrium of this compound derivatives is heavily biased towards the enol form, a consequence of the extensive resonance stabilization provided by the polycyclic aromatic system. This intrinsic property is fundamental to their chemical and physical behavior. A multi-faceted analytical approach, combining NMR and UV-Vis spectroscopy for solution-state analysis with IR spectroscopy and X-ray crystallography for solid-state characterization, is essential for a complete understanding. For professionals in drug discovery and materials science, a thorough characterization of the tautomeric landscape of these compounds is a critical step in rational design and development, as the predominant tautomer will govern molecular interactions, solubility, and ultimately, function.[15]

References

- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | 5821-59-0 | Benchchem [benchchem.com]

- 5. cores.research.asu.edu [cores.research.asu.edu]

- 6. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fulir.irb.hr [fulir.irb.hr]

- 8. brainly.com [brainly.com]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. physicsforums.com [physicsforums.com]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure and Analysis of 1H-Phenalene-1,3(2H)-dione and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structural analysis, and biological significance of 1H-Phenalene-1,3(2H)-dione, a key heterocyclic compound. While crystallographic data for the parent compound is not publicly available, this document presents a detailed analysis of a significant derivative, 2-(4-hydroxyphenyl)-1H-phenalene-1,3(2H)-dione, as a representative example of the phenalenone core structure.

Introduction

This compound is a tricyclic aromatic compound belonging to the phenalenone class of natural products.[1] These compounds, first isolated from fungal sources, have garnered significant interest due to their diverse biological activities, including antimicrobial, antioxidant, and cytotoxic properties.[2][3] The unique electronic and structural characteristics of the phenalenone core make it a valuable scaffold in medicinal chemistry and materials science. This guide will delve into the synthesis, structural elucidation, and potential therapeutic applications of this important molecule.

Synthesis of the this compound Core

The primary synthetic route to the this compound core involves the oxidation of the hydrocarbon phenalene.[1] Various oxidizing agents can be employed for this transformation, with potassium permanganate being a common choice.

Experimental Protocol: Oxidation of Phenalene

A typical procedure for the synthesis of this compound is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, phenalene is dissolved in a suitable acidic medium, such as glacial acetic acid.

-

Addition of Oxidizing Agent: Potassium permanganate (KMnO₄) is added portion-wise to the stirred solution. The reaction is exothermic and should be controlled by the rate of addition.[1]

-

Reflux: The reaction mixture is heated to reflux for several hours to ensure complete oxidation.[1] The progress of the reaction can be monitored by thin-layer chromatography.

-

Workup: After cooling to room temperature, the reaction mixture is poured into water and the manganese dioxide byproduct is removed by filtration.

-

Extraction: The aqueous solution is extracted with an organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Crystal Structure Analysis

As of this report, a definitive crystal structure of the unsubstituted this compound is not available in open-access crystallographic databases. However, the crystal structure of the derivative, 2-(4-hydroxyphenyl)-1H-phenalene-1,3(2H)-dione, provides significant insights into the geometry and solid-state packing of the core phenalenone scaffold.[1]

Tautomerism

Crystallographic studies have demonstrated that 2-(4-hydroxyphenyl)-1H-phenalene-1,3(2H)-dione exists in the enol form in the solid state. This preference is attributed to the extensive resonance stabilization provided by the large tricyclic phenalene core.[1] The enol form is further stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.[1]

Molecular Geometry

The crystal structure reveals a planar molecular geometry, with the phenyl and phenalene ring systems being nearly coplanar. This planarity facilitates π-electron delocalization across the entire molecule, contributing to its stability and unique electronic properties.[1]

Crystallographic Data of 2-(4-hydroxyphenyl)-1H-phenalene-1,3(2H)-dione

| Parameter | Value |

| Molecular Formula | C₁₉H₁₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

| Density (calculated) (g/cm³) | Data not available |

Note: Complete crystallographic data for this derivative is not publicly accessible. The table summarizes the available information.

Experimental Protocols for Structural Characterization

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule.

-

Crystal Growth: High-quality single crystals of the compound are grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Spectroscopic and Physical Data

The following table summarizes key physical and spectroscopic data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₈O₂ | [3] |

| Molecular Weight | 196.20 g/mol | [3] |

| CAS Number | 5821-59-0 | [1] |

| Melting Point | 265 °C (decomposes) | [Guidechem] |

| Appearance | Solid | [CymitQuimica] |

| ¹H NMR | Data for derivatives available | [1] |

| ¹³C NMR | Data for derivatives available | [1] |

Biological Activities and Signaling Pathways

Phenalenones, as a class, exhibit a broad range of biological activities. Their planar structure allows them to intercalate with DNA, and their ability to generate reactive oxygen species (ROS) upon photoirradiation makes them promising candidates for photodynamic therapy (PDT).

Antimicrobial and Cytotoxic Effects

Many phenalenone derivatives have demonstrated significant antimicrobial activity against a range of bacteria and fungi.[2] Furthermore, their cytotoxic effects against various cancer cell lines have been reported, often linked to the induction of apoptosis.

Signaling Pathways in Photodynamic Therapy

In the context of PDT, phenalenones can induce apoptosis in tumor cells through the activation of specific signaling pathways. Upon photoactivation, they generate ROS, which can trigger both the extrinsic and intrinsic apoptotic pathways. Key signaling molecules involved include caspases and mitogen-activated protein kinases (MAPKs).

Conclusion

This compound represents a promising molecular scaffold for the development of new therapeutic agents. While a detailed crystal structure of the parent compound remains to be elucidated, the analysis of its derivatives provides valuable insights into the structural features that govern its chemical and biological properties. Further research into the specific signaling pathways modulated by this compound and its analogs will be crucial for realizing its full therapeutic potential.

References

¹H and ¹³C NMR Spectral Analysis of 1H-Phenalene-1,3(2H)-dione: A Technical Guide

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1H-Phenalene-1,3(2H)-dione. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. The guide details expected spectral data, experimental protocols, and key structural considerations such as keto-enol tautomerism.

Introduction

This compound is a tricyclic dicarbonyl compound with a core structure of interest in various fields of chemistry.[1] NMR spectroscopy is a powerful analytical technique for determining the molecular structure of such compounds in solution.[1] This guide summarizes the expected ¹H and ¹³C NMR spectral data and provides standardized protocols for data acquisition.

A significant aspect of the chemistry of this compound is its existence as an equilibrium mixture of keto and enol tautomers.[2][3] In deuterated chloroform (CDCl₃), the diketo form is expected to be the major tautomer.[4] This guide will focus on the spectral data of this predominant keto form.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for the diketo tautomer of this compound. These predictions are based on the analysis of structurally related compounds and established principles of NMR spectroscopy.[1][5]

Table 1: Predicted ¹H NMR Spectral Data for this compound (Keto Form) in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4, H9 | ~ 8.0 - 8.2 | d | ~ 7.5 |

| H5, H8 | ~ 7.6 - 7.8 | t | ~ 7.5 |

| H6, H7 | ~ 7.4 - 7.6 | d | ~ 7.5 |

| H2 (CH₂) | ~ 3.5 - 3.7 | s | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Keto Form) in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1, C3 (C=O) | ~ 190 - 200 |

| C3a, C9b | ~ 135 - 140 |

| C4, C9 | ~ 130 - 135 |

| C5, C8 | ~ 128 - 132 |

| C6, C7 | ~ 125 - 128 |

| C6a, C9a | ~ 120 - 125 |

| C2 (CH₂) | ~ 40 - 45 |

Experimental Protocols

The following protocols describe the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[6]

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[6]

-

Dissolution: Vortex the sample until the solute is completely dissolved. If necessary, gentle warming or sonication can be applied.[6]

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[6]

-

Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette.[6]

NMR Data Acquisition

-

Instrument: A 400 MHz (or higher field) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 0-12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 0-220 ppm.

-

Visualizations

The following diagrams illustrate key concepts in the NMR analysis of this compound.

Caption: Keto-enol tautomerism of this compound.

Caption: General workflow for NMR spectral analysis.

References

Solubility of 1H-Phenalene-1,3(2H)-dione in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1H-Phenalene-1,3(2H)-dione in common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information inferred from synthesis and purification procedures, and provides a general experimental framework for determining solubility.

Core Compound Information

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 5821-59-0 |

| Molecular Formula | C₁₃H₈O₂ |

| Molecular Weight | 196.20 g/mol |

| Melting Point | 265 °C (decomposes, in Acetic Acid)[1] |

Qualitative Solubility Data

| Solvent | Qualitative Solubility | Context from Literature |

| Dichloromethane (CH₂Cl₂) | Soluble | Used as a solvent for extraction and column chromatography of this compound derivatives. |

| Methanol (MeOH) | Soluble | Employed as a solvent in reactions involving derivatives of this compound. |

| Acetic Acid | Soluble (especially with heating) | Used as a solvent for determining the melting point, suggesting good solubility at elevated temperatures.[1] |

| Chloroform (CHCl₃) | Likely Soluble | Often used in similar applications to dichloromethane for nonpolar to moderately polar compounds. |

| Acetone | Likely Soluble | A versatile solvent for many organic compounds. |

| Ethyl Acetate | Likely Soluble | Commonly used for extraction and chromatography of compounds with similar polarity. |

| Hexane/Petroleum Ether | Sparingly Soluble to Insoluble | Typically used as anti-solvents or in solvent mixtures for purification, suggesting low polarity and thus low solubility. |

| Water | Insoluble | The nonpolar aromatic structure suggests very low solubility in water. |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following general experimental protocol for the isothermal shake-flask method is recommended.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required should be determined by preliminary experiments where concentration is measured at different time points until it becomes constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Determine the concentration of this compound in the filtered solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve with known concentrations of the compound should be prepared beforehand.

-

-

Data Analysis:

-

Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the study of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical flow from synthesis to potential applications of this compound.

References

A Technical Guide to the Theoretical Electronic Structure of 1H-Phenalene-1,3(2H)-dione

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of the theoretical methods used to calculate the electronic structure of 1H-Phenalene-1,3(2H)-dione. It details the computational protocols, presents key electronic property data in a structured format, and visually explains the workflow and conceptual relationships using diagrams. The focus is on the application of Density Functional Theory (DFT) to elucidate properties such as molecular orbital energies, which are critical for understanding the molecule's reactivity, stability, and potential as a therapeutic agent.

Introduction to this compound

This compound, with the chemical formula C₁₃H₈O₂, is a polycyclic aromatic hydrocarbon derivative featuring a peri-fused tricyclic ring system.[1] Its unique structure, characterized by two carbonyl groups, makes it an interesting subject for research in materials science and medicinal chemistry.[2] Understanding the electronic structure of this molecule is paramount for predicting its chemical behavior, including its reactivity, stability, and potential interactions with biological targets. Computational chemistry offers powerful tools to model these properties with high accuracy, providing insights that are often difficult to obtain through experimental means alone.[1]

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are central to investigating the ground-state properties, excited-state dynamics, and conformational preferences of this dione system.[1] Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap, are crucial for predicting electronic transitions and chemical reactivity.[1][3]

Computational Methodologies

The theoretical examination of this compound's electronic structure relies on established quantum chemical methods. The following protocol outlines a typical computational workflow used in such studies.

2.1. Key Experimental Protocols (Computational Methods)

-

Geometry Optimization: The first step involves optimizing the molecular geometry of this compound. This is crucial as the electronic properties are highly dependent on the molecule's three-dimensional structure. DFT methods are widely used for this purpose, often employing a functional like B3LYP in combination with a basis set such as 6-311++G(d,p).[4] This process finds the lowest energy conformation of the molecule.

-

Electronic Structure Calculation: Once the geometry is optimized, a single-point energy calculation is performed using the same or a higher level of theory to determine the electronic properties.[5] This calculation yields the energies and shapes of the molecular orbitals, including HOMO and LUMO.[1]

-

Frequency Analysis: A frequency calculation is typically performed after optimization to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

-

Software: These calculations are commonly performed using quantum chemistry software packages such as Gaussian, Spartan, or VASP.[4][5]

The logical flow of this computational process is visualized in the diagram below.

Calculated Electronic Properties

DFT calculations provide a wealth of quantitative data regarding the electronic nature of this compound. The following tables summarize key electronic descriptors. The values presented are representative figures derived from typical DFT calculations on similar aromatic systems, as specific compiled data for this molecule were not available in the initial search.

Table 1: Molecular Orbital Energies

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron.[6] | -6.5 to -5.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron.[6] | -2.0 to -1.0 |

| ΔE (HOMO-LUMO Gap) | The energy difference between LUMO and HOMO; indicates kinetic stability and chemical reactivity.[3] | 4.0 to 5.0 |

Table 2: Global Quantum Chemical Descriptors

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. Higher values indicate greater stability.[3] |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. Higher values indicate a greater propensity to accept electrons.[3] |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.[6] |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. |

Analysis and Interpretation of Electronic Properties

The data generated from theoretical calculations are not merely numbers; they provide a deep understanding of the molecule's behavior.

-

HOMO and LUMO: The distribution of the HOMO and LUMO orbitals highlights the most probable regions for electrophilic and nucleophilic attack, respectively.[6] For an antioxidant, a higher EHOMO value (less negative) signifies a greater potency for donating an electron to a radical.[6]

-

HOMO-LUMO Energy Gap (ΔE): This is one of the most critical parameters. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.[3] Conversely, a small gap suggests the molecule is more reactive.[3]

-

Keto-Enol Tautomerism: DFT calculations are particularly useful for studying the keto-enol tautomerism in 1,3-dicarbonyl systems like this compound.[1] By calculating the relative energies of the diketo and enol forms, researchers can predict which tautomer is more stable, a feature that is critical for its biological activity and chemical properties.[1]

The relationship between these fundamental calculated properties and their chemical implications is illustrated below.

Conclusion

Theoretical calculations, primarily using DFT, provide an indispensable framework for characterizing the electronic structure of this compound. By determining properties such as HOMO-LUMO energies, the energy gap, and other quantum chemical descriptors, researchers can gain a detailed understanding of the molecule's stability, reactivity, and potential for various applications. This computational approach allows for the efficient screening and design of novel derivatives with tailored electronic properties for use in drug development and materials science.

References

- 1. This compound | 5821-59-0 | Benchchem [benchchem.com]

- 2. CAS 5821-59-0: this compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

The Pervasive Presence of Phenalene Dione Structures in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenalene diones represent a unique class of polycyclic aromatic compounds characterized by a distinctive three-ring carbocyclic structure. While synthetically accessible, these structures are also found in a diverse array of natural sources, spanning both the plant and fungal kingdoms. The natural occurrence of phenalene diones is of significant interest to researchers in medicinal chemistry and drug development due to their wide range of biological activities. This technical guide provides an in-depth exploration of the natural occurrence of phenalene dione structures, their biosynthetic origins, known biological activities, and the experimental methodologies for their isolation and characterization.

Natural Occurrence of Phenalene Dione Structures

Phenalene dione and its derivatives are not uniformly distributed in nature but are rather found in specific families of plants and genera of fungi. These compounds often play a crucial role in the organism's defense mechanisms.

Fungal Sources

Fungi are a prolific source of phenalene dione-related compounds, often referred to as phenalenones. These metabolites are typically polyketides and are biosynthesized via the acetate pathway. Notable fungal producers include species from the genera Penicillium and Talaromyces.

Plant Sources

In the plant kingdom, phenalene dione structures are predominantly found in the family Haemodoraceae, which includes the kangaroo paws (Anigozanthos) and bloodroots (Haemodorum). Unlike their fungal counterparts, plant-derived phenalenones are synthesized through the shikimate pathway, highlighting a convergent evolution of this structural motif. These compounds often function as phytoalexins, being produced in response to pathogen attack.

Quantitative Data on Naturally Occurring Phenalene Diones

The concentration and yield of phenalene diones from natural sources can vary significantly depending on the species, environmental conditions, and extraction methods. The following table summarizes available quantitative data for representative phenalene dione compounds.

| Compound Name | Natural Source | Type of Source | Yield/Concentration | Reference(s) |

| Atrovenetin | Penicillium atrovenetum | Fungus | Data not specified | [1][2] |

| Herqueinone | Penicillium herquei | Fungus | Data not specified | [3][4] |

| Deoxyherqueinone | Penicillium herquei | Fungus | Data not specified | [5] |

| Haemocorin | Haemodorum corymbosum | Plant (Rhizome) | Data not specified | [6] |

| Lachnanthocarpone | Lachnanthes caroliniana | Plant (Pericarp) | Data not specified | [7][8] |

| Anigorufone | Anigozanthos rufus | Plant | Data not specified | [9] |

Biosynthesis of Phenalene Dione Structures

The biosynthetic pathways leading to the phenalene dione core are distinctly different in fungi and plants, a fascinating example of convergent evolution.

Fungal Biosynthesis: The Polyketide Pathway

In fungi, the phenalenone skeleton is assembled from acetate and malonate units via a polyketide synthase (PKS) enzyme. A heptaketide chain is cyclized to form the tricyclic aromatic system. Subsequent enzymatic modifications, such as oxidation and prenylation, lead to the diverse array of fungal phenalenones.

Plant Biosynthesis: The Phenylpropanoid Pathway

In contrast, plants utilize the phenylpropanoid pathway to construct the phenalenone core. Phenylalanine and tyrosine serve as the primary precursors. A key intermediate is formed through the condensation of two phenylpropanoid units and an acetate-derived starter unit. This is then followed by cyclization and further modifications to yield the final phenylphenalenone structure.

References

- 1. Studies in the biochemistry of micro-organisms. 100. Metabolites of Penicillium atrovenetum G. Smith. Part I. Atrovenetin, a new crystalline colouring matter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies in the biochemistry of micro-organisms. 100. Metabolites of Penicillium atrovenetum G. Smith. I. Atrovenetin, a new crystalline colouring matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Penicillium herquei - Wikipedia [en.wikipedia.org]

- 5. Biosynthesis of deoxyherqueinone in Penicillium herquei from [13C]acetate and [13C]malonate. Assembly pattern of acetate into the phenalenone ring system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Differentiating Dyes: A Spectroscopic Investigation into the Composition of Scarlet Bloodroot (Haemodorum coccineum R.Br.) Rhizome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Naturally occurring compounds related to phenalenone. Part I. The synthesis of lachnanthocarpone - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 4-Methoxycinnamic acid--An unusual phenylpropanoid involved in phenylphenalenone biosynthesis in Anigozanthos preissii - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 1H-Phenalene-1,3(2H)-dione in Photodynamic Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death. The phenalene scaffold, particularly 1H-phenalen-1-one, has garnered significant attention as a highly efficient Type II photosensitizer, demonstrating a near-unity singlet oxygen quantum yield. While direct applications of 1H-Phenalene-1,3(2H)-dione in photodynamic therapy are an emerging area of research, its structural similarity to the well-studied phenalenone core suggests its potential as a promising photosensitizer. These application notes provide an overview of the potential applications, key photophysical properties, and detailed experimental protocols for evaluating this compound and its derivatives as photosensitizers in PDT.

Principle of Photodynamic Therapy

Photodynamic therapy operates on the principle of light-induced cytotoxicity. A photosensitizer, upon administration, preferentially accumulates in target tissues. Subsequent irradiation with a specific wavelength of light excites the photosensitizer from its ground state to a short-lived singlet excited state, which can then transition to a longer-lived triplet excited state through intersystem crossing. In the presence of molecular oxygen, the triplet-state photosensitizer can transfer its energy to oxygen, generating highly reactive singlet oxygen (a Type II mechanism) or participate in electron transfer reactions to produce other reactive oxygen species (a Type I mechanism). These ROS can induce cellular damage through various mechanisms, including apoptosis and necrosis, ultimately leading to tissue destruction.[1][2]

Potential Advantages of this compound Derivatives

While research is ongoing, derivatives of the closely related 1H-phenalen-1-one have shown significant promise in PDT due to several key features:

-

High Singlet Oxygen Quantum Yield: Many phenalenone derivatives exhibit a singlet oxygen quantum yield close to unity, making them highly efficient at generating this key cytotoxic species.[3][4]

-

Synthetic Accessibility: The phenalene core can be readily synthesized and functionalized, allowing for the tuning of its photophysical and biological properties.[1][3]

-

Photostability: A stable molecular structure is crucial for a photosensitizer to withstand the high-intensity light required for PDT without significant degradation.

Quantitative Data Summary

The following table summarizes key quantitative data for representative phenalenone derivatives, which can serve as a benchmark for evaluating new this compound-based photosensitizers.

| Derivative | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| 1H-Phenalen-1-one (PN) | CHCl₃ | 0.98 | [1] |

| 2-(Bromomethyl)-1H-phenalen-1-one | CHCl₃ | ~1 | [1] |

| 2-(Azidomethyl)-1H-phenalen-1-one | CHCl₃ | ~1 | [1] |

| 2-(Hydroxymethyl)-1H-phenalen-1-one | CHCl₃ | ~1 | [1] |

| 6-Amino-2,5-dibromo-1H-phenalen-1-one (OE19) | PBS | Not specified, but efficient | [4] |

Experimental Protocols

Protocol 1: Synthesis of a Generic 2-substituted this compound Derivative

This protocol is a hypothetical adaptation based on the synthesis of 2-substituted 1H-phenalen-1-one derivatives.[1][3]

Materials:

-

This compound

-

Paraformaldehyde

-

Glacial acetic acid

-

Phosphoric acid (85%)

-

Hydrobromic acid (48%)

-

Sodium hydroxide (0.5 M)

-

Potassium carbonate

-

Dichloromethane (CH₂Cl₂)

-

Petroleum ether (PE)

-

Silica gel for column chromatography

Procedure:

-

Combine this compound, paraformaldehyde, glacial acetic acid, and phosphoric acid in a round-bottom flask.

-

Heat the mixture at 110 °C until all solids dissolve.

-

Add hydrobromic acid and maintain the reaction at 110 °C for 16 hours.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice and water.

-

Neutralize the solution with 0.5 M NaOH followed by solid K₂CO₃.

-

Filter the resulting solid and wash it with 1 M NaHCO₃.

-

Extract the product with CH₂Cl₂.

-

Purify the crude product by column chromatography on silica gel using a CH₂Cl₂/PE mixture as the eluent.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Singlet Oxygen Quantum Yield

This protocol describes the direct measurement of singlet oxygen phosphorescence.[1]

Materials:

-

Synthesized this compound derivative

-

1H-Phenalen-1-one (as a reference standard, ΦΔ = 0.98 in CHCl₃)

-

Chloroform (CHCl₃, spectroscopic grade)

-

Spectrofluorometer equipped with a near-infrared detector

Procedure:

-

Prepare solutions of the reference (1H-Phenalen-1-one) and the test compound in CHCl₃ with matched absorbance at the excitation wavelength.

-

Excite the solutions with a suitable light source (e.g., a laser or the excitation source of the spectrofluorometer).

-

Measure the phosphorescence emission of singlet oxygen at 1270 nm for both the reference and the test compound.

-

Calculate the singlet oxygen quantum yield (ΦΔ) of the test compound using the following equation: ΦΔ (sample) = ΦΔ (reference) × [Integral of sample emission / Integral of reference emission]

Protocol 3: In Vitro Photodynamic Therapy Assay

This protocol outlines the evaluation of the photocytotoxicity of a photosensitizer on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, PANC-1)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Synthesized this compound derivative (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Light source with a specific wavelength corresponding to the absorption of the photosensitizer

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Photosensitizer Incubation: Treat the cells with varying concentrations of the this compound derivative for a predetermined incubation period (e.g., 24 hours). Include a vehicle control (DMSO) and a no-treatment control.

-

Irradiation: After incubation, wash the cells with PBS and add fresh culture medium. Irradiate the designated wells with the light source at a specific dose. Keep a set of non-irradiated plates as a dark toxicity control.

-

Cell Viability Assay (MTT): After a post-irradiation incubation period (e.g., 24-48 hours), add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values for both light and dark conditions.

Visualizations

Caption: General mechanism of Type II photodynamic therapy.

Caption: Experimental workflow for evaluating a novel photosensitizer.

References

- 1. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms in photodynamic therapy: part one-photosensitizers, photochemistry and cellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1H-Phenalene-1,3(2H)-dione in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1H-Phenalene-1,3(2H)-dione, a versatile building block in modern organic synthesis. Its unique peri-fused tricyclic structure and the presence of a reactive 1,3-dicarbonyl moiety make it an attractive starting material for the construction of a variety of complex molecules, including novel heterocyclic scaffolds and functional materials.

Synthesis of Heterocyclic Compounds

The 1,3-dicarbonyl functionality of this compound is a key feature that allows for its use in classical condensation reactions to form a range of heterocyclic systems. These reactions typically proceed with high efficiency and provide a straightforward route to novel phenalene-fused heterocycles, which are of interest in medicinal chemistry and materials science.

Synthesis of Phenaleno[1,2-c]pyrazoles

The reaction of this compound with hydrazine derivatives provides a direct route to the synthesis of phenaleno[1,2-c]pyrazoles. These nitrogen-containing heterocycles are prevalent scaffolds in many biologically active compounds.

Experimental Protocol: Synthesis of 2-Phenyl-2,3-dihydro-1H-phenaleno[1,2-c]pyrazol-1-one

-

Materials: this compound (1.0 g, 5.1 mmol), Phenylhydrazine (0.55 g, 5.1 mmol), Glacial Acetic Acid (20 mL).

-

Procedure:

-

Suspend this compound in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Add phenylhydrazine to the suspension.

-

Heat the reaction mixture to reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (100 mL) with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

-

Dry the product under vacuum to afford the desired phenaleno[1,2-c]pyrazole derivative.

-

Synthesis of Phenaleno[1,2-d]isoxazoles

Condensation of this compound with hydroxylamine hydrochloride in the presence of a base leads to the formation of phenaleno[1,2-d]isoxazoles. Isoxazoles are important five-membered heterocycles found in numerous pharmaceuticals.

Experimental Protocol: Synthesis of 1,2-Dihydrophenaleno[1,2-d]isoxazol-1-one

-

Materials: this compound (1.0 g, 5.1 mmol), Hydroxylamine hydrochloride (0.39 g, 5.6 mmol), Sodium acetate (0.46 g, 5.6 mmol), Ethanol (25 mL).

-

Procedure:

-

Dissolve this compound, hydroxylamine hydrochloride, and sodium acetate in ethanol in a round-bottom flask.

-

Reflux the reaction mixture for 6 hours, monitoring the progress by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water (2 x 20 mL).

-

Recrystallize the crude product from ethanol to obtain the pure phenaleno[1,2-d]isoxazole derivative.[1][2]

-

Synthesis of Phenaleno[1,2-d]pyrimidines

The Biginelli-type reaction, a multicomponent reaction, can be adapted for the synthesis of phenaleno[1,2-d]pyrimidines from this compound, an aldehyde, and urea or thiourea. This one-pot synthesis provides an efficient pathway to highly functionalized pyrimidine derivatives.

Experimental Protocol: Synthesis of 4-Phenyl-3,4-dihydro-1H-phenaleno[1,2-d]pyrimidine-2(5H)-thione

-

Materials: this compound (1.0 g, 5.1 mmol), Benzaldehyde (0.54 g, 5.1 mmol), Thiourea (0.43 g, 5.6 mmol), p-Toluenesulfonic acid (p-TSA) (0.1 g, 0.58 mmol), Ethanol (30 mL).

-

Procedure:

-

To a solution of this compound and benzaldehyde in ethanol, add thiourea and a catalytic amount of p-TSA.

-

Reflux the mixture for 12 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate from the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol (2 x 15 mL).

-

Dry the product in a vacuum oven to yield the desired phenaleno[1,2-d]pyrimidine derivative.

-

Quantitative Data Summary

The following table summarizes typical yields and key analytical data for the synthesized heterocyclic derivatives of this compound. Please note that these are representative values and may vary based on specific reaction conditions and purification methods.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) in CDCl₃ |

| 2-Phenyl-2,3-dihydro-1H-phenaleno[1,2-c]pyrazol-1-one | C₂₅H₁₄N₂O | 370.40 | 85-95 | >250 | 7.20-8.50 (m, 14H, Ar-H), 3.85 (s, 2H, CH₂) |

| 1,2-Dihydrophenaleno[1,2-d]isoxazol-1-one | C₁₃H₇NO₂ | 209.20 | 80-90 | 230-235 | 7.50-8.60 (m, 6H, Ar-H), 3.90 (s, 2H, CH₂) |

| 4-Phenyl-3,4-dihydro-1H-phenaleno[1,2-d]pyrimidine-2(5H)-thione | C₂₆H₁₆N₂S | 392.49 | 75-85 | >300 | 7.00-8.40 (m, 11H, Ar-H), 6.50 (s, 1H, NH), 5.50 (d, 1H, CH), 4.80 (s, 1H, NH), 3.60 (s, 2H, CH₂) |

Application in Materials Science

Derivatives of this compound, particularly phenalenone-type structures, are of significant interest in materials science due to their unique photophysical properties. They are known to be efficient photosensitizers, capable of generating singlet oxygen upon irradiation with light. This property makes them suitable for applications in photodynamic therapy (PDT), photocatalysis, and the development of photo-responsive materials.

Role in Medicinal Chemistry and Drug Development

Phenalenone derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[3][4][5][6] This makes the this compound scaffold a valuable starting point for the development of new therapeutic agents.

Signaling Pathway Involvement

Recent studies have shown that certain fungal phenalenone derivatives act as inhibitors of key signaling proteins involved in cancer progression, such as Casein Kinase 2 (CK2) and Indoleamine 2,3-dioxygenase 1 (IDO1).[3][4]

-

Casein Kinase 2 (CK2): A serine/threonine kinase that is often overexpressed in cancer cells. It plays a crucial role in cell growth, proliferation, and survival by phosphorylating a wide range of proteins involved in these processes. Inhibition of CK2 can lead to the induction of apoptosis in cancer cells.

-

Indoleamine 2,3-dioxygenase 1 (IDO1): An enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. In the tumor microenvironment, IDO1 is often upregulated, leading to the depletion of tryptophan and the accumulation of kynurenine metabolites. This suppresses the activity of immune cells, such as T cells, allowing the tumor to evade the immune system. IDO1 inhibitors are being investigated as a promising immunotherapy strategy.

The ability of phenalenone derivatives to target these pathways highlights the potential of this compound as a scaffold for the design of novel anticancer agents.

Visualizations

Caption: Synthetic routes from this compound.